molecular formula C27H28N2O6S B11599354 benzyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11599354
M. Wt: 508.6 g/mol
InChI Key: YUUUGQDDLBJLBM-UHFFFAOYSA-N
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Description

BENZYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, an ethyl group, and various functional groups such as acetoxy and ethoxy phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzylidene derivatives with thiazolopyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes .

Medicine: Preliminary research suggests that the compound may have therapeutic potential due to its ability to modulate specific biochemical pathways. It is being explored for its anti-inflammatory and anticancer properties .

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of BENZYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: The uniqueness of BENZYL 5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

Molecular Formula

C27H28N2O6S

Molecular Weight

508.6 g/mol

IUPAC Name

benzyl 5-(4-acetyloxy-3-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H28N2O6S/c1-5-22-25(31)29-24(19-12-13-20(35-17(4)30)21(14-19)33-6-2)23(16(3)28-27(29)36-22)26(32)34-15-18-10-8-7-9-11-18/h7-14,22,24H,5-6,15H2,1-4H3

InChI Key

YUUUGQDDLBJLBM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC(=O)C)OCC

Origin of Product

United States

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